molecular formula C11H18ClNOS B4170999 2-methoxy-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrochloride

2-methoxy-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrochloride

Cat. No.: B4170999
M. Wt: 247.79 g/mol
InChI Key: MALDVYCOARWXOM-UHFFFAOYSA-N
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Description

2-methoxy-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrochloride is a chemical compound with a complex structure that includes both an amine and a benzyl group

Properties

IUPAC Name

2-methoxy-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS.ClH/c1-13-8-7-12-9-10-3-5-11(14-2)6-4-10;/h3-6,12H,7-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALDVYCOARWXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=C(C=C1)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrochloride typically involves multiple steps. One common method is the reductive amination of an aldehyde or ketone with an amine in the presence of a reducing agent. This process can be carried out under various conditions, including the use of catalysts such as nickel or palladium .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-methoxy-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler amine with a benzyl group.

    (2-methoxyethyl)amine: Contains the same side chain but lacks the benzyl group.

    4-(methylthio)benzylamine: Similar structure but without the (2-methoxyethyl) group.

Uniqueness

2-methoxy-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity .

This detailed article provides a comprehensive overview of 2-methoxy-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrochloride, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methoxy-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrochloride
Reactant of Route 2
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2-methoxy-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrochloride

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